molecular formula C18H24N4O3 B6771036 N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide

Cat. No.: B6771036
M. Wt: 344.4 g/mol
InChI Key: XFLHNAIJVAPDAL-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, an acetyl group, and a piperazine moiety

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13(23)22-8-7-15(14-5-3-4-6-16(14)22)19-17(24)11-21-10-9-20(2)18(25)12-21/h3-6,15H,7-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLHNAIJVAPDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)NC(=O)CN3CCN(C(=O)C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Piperazine Derivative Formation: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the acetylated quinoline compound under basic conditions.

    Final Coupling: The final step involves coupling the piperazine derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Pyridine, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but lacks the oxo group on the piperazine ring.

    N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-hydroxypiperazin-1-yl)acetamide: Contains a hydroxyl group instead of an oxo group on the piperazine ring.

Uniqueness

N-(1-acetyl-3,4-dihydro-2H-quinolin-4-yl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is unique due to the presence of both an acetylated quinoline ring and a piperazine moiety with an oxo group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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